methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate
Description
Methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a heterocyclic compound featuring a fused pyridinone-oxadiazole core linked to a methyl furoate moiety via a methylene bridge. This molecule combines a 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) with a 2-oxopyridine scaffold, which is frequently explored in medicinal chemistry for its bioisosteric properties .
Properties
IUPAC Name |
methyl 5-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-16-14(23-17-9)10-3-6-13(19)18(7-10)8-11-4-5-12(22-11)15(20)21-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHISWCHCDKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been used as antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.
Mode of Action
The 1,2,4-oxadiazole motif is known to interact with biological targets through hydrogen bonding. The electronegativity of nitrogen and oxygen in the oxadiazole ring makes it a good hydrogen bond acceptor.
Biological Activity
Methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of a furoate moiety linked to a pyridine ring substituted with an oxadiazole group. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial properties. Specifically, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the incorporation of oxadiazole into the molecular structure enhances antibacterial efficacy, likely due to its ability to interact with bacterial cell membranes or intracellular targets .
Antifungal Activity
The antifungal activity of this compound has also been evaluated. Compounds similar to this structure have demonstrated effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were observed to range from:
| Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
This suggests a broad-spectrum antifungal potential which could be useful in therapeutic applications .
Anticancer Activity
Preliminary studies on the anticancer properties of related compounds indicate promising results in inhibiting cancer cell proliferation. For instance, certain oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values less than those of standard chemotherapeutic agents like doxorubicin:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A-431 (epidermoid carcinoma) | <10 |
| U251 (glioblastoma) | <30 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy .
Case Studies and Research Findings
A study published in MDPI evaluated the structure-activity relationship (SAR) of various oxadiazole derivatives and found that modifications at specific positions significantly influenced their biological activity. For example, substituents on the pyridine ring were critical for enhancing both antibacterial and anticancer activities .
Another investigation focused on the synthesis and evaluation of related compounds, demonstrating that specific functional groups could enhance bioactivity against target pathogens or cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-oxadiazole or pyridinone motifs but differ in substituents, linkage groups, or appended functional moieties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The 3-methyl group on the oxadiazole in the target compound reduces steric hindrance compared to bulkier groups (e.g., cyclopropyl in Compound A) but may limit π-stacking interactions .
Linker Diversity :
- The methylene bridge in the target compound offers flexibility, whereas azetidine (Compound B) introduces rigidity, which may optimize target binding .
- Acetamide linkers (Compound D) improve hydrolytic stability over esters, favoring oral bioavailability .
Ester vs. Amide: The target’s ester group may act as a prodrug (hydrolyzed to a carboxylic acid in vivo), whereas amides (Compound D) resist hydrolysis for sustained activity .
Physicochemical Properties :
- Oxalate salts (Compound B) improve aqueous solubility, critical for parenteral formulations, while the target compound’s ester may require formulation enhancements .
Research Implications
The structural variations among these analogs highlight the importance of balancing metabolic stability, solubility, and target affinity. Future studies could explore hybridizing features from Compounds B and D (e.g., azetidine linkers with amide groups) to optimize pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
